Letrozole-D4 carbinol Glucuronide

Description

Overview of Letrozole (B1683767) Metabolism and its Major Metabolic Pathways

Letrozole, a non-steroidal aromatase inhibitor, is primarily cleared from the body through metabolism in the liver. nih.govumich.edu The main pathway involves the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP2A6. nih.govpharmgkb.orgresearchgate.net These enzymes convert letrozole into its primary, pharmacologically inactive metabolite, a carbinol derivative known as 4,4'-(hydroxymethylene)dibenzonitrile. nih.govumich.edupharmgkb.org In vitro studies have shown that CYP2A6 is the principal enzyme responsible for the high-affinity metabolism of letrozole, while CYP3A4 also contributes. researchgate.netresearchgate.net Following this initial oxidation step, the carbinol metabolite undergoes further Phase II metabolism. pharmgkb.org

Identification of Letrozole Carbinol Glucuronide as a Key Metabolite

The carbinol metabolite of letrozole is subsequently conjugated with glucuronic acid to form letrozole carbinol glucuronide. pharmgkb.orgresearchgate.net This reaction is catalyzed by the UGT isoform UGT2B7. pharmgkb.orgresearchgate.net Letrozole carbinol glucuronide is the most abundant metabolite of letrozole found in urine, accounting for a significant portion of the administered dose. pharmgkb.orgdrugbank.com Studies have shown that approximately 75% of a letrozole dose is excreted as this glucuronide metabolite. drugbank.comnih.gov The identification and quantification of letrozole and its major metabolites, including the carbinol and its glucuronide conjugate, are crucial for understanding the drug's pharmacokinetic variability and its impact on treatment efficacy and side effects. nih.gov

Role of Deuterated Analogs (e.g., Letrozole-D4 Carbinol Glucuronide) in Mechanistic Metabolic Studies and Bioanalysis

Deuterated analogs, such as this compound, are invaluable tools in pharmaceutical research, particularly in metabolic studies and bioanalysis. aptochem.comresearchgate.net In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard for accurate and precise quantification of drugs and their metabolites in biological samples. aptochem.comresearchgate.netkcasbio.com The use of a deuterated internal standard, which has a higher mass than the non-labeled analyte, allows for differentiation and correction for variability during sample extraction, chromatography, and ionization. aptochem.com

Detailed Research Findings

Recent advancements in analytical techniques have enabled the simultaneous quantification of letrozole and its key metabolites. A study detailed a rapid and sensitive UHPLC-ESI-MS/MS method for this purpose, utilizing in-house synthesized stable isotope-labeled internal standards, including a deuterated version of the carbinol glucuronide. nih.gov This method demonstrated the ability to accurately measure the plasma concentrations of letrozole, its carbinol metabolite, and the carbinol glucuronide in patients, providing valuable data for pharmacokinetic investigations. nih.gov

The mean plasma levels observed in postmenopausal breast cancer patients treated with a standard daily dose of letrozole were approximately 366 nM for letrozole, 0.38 nM for the carbinol metabolite, and 34 nM for the carbinol-glucuronide. nih.gov These findings underscore the importance of the glucuronidation pathway in the clearance of letrozole.

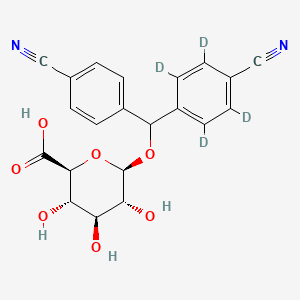

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18N2O7 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(4-cyanophenyl)-(4-cyano-2,3,5,6-tetradeuteriophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18N2O7/c22-9-11-1-5-13(6-2-11)18(14-7-3-12(10-23)4-8-14)29-21-17(26)15(24)16(25)19(30-21)20(27)28/h1-8,15-19,21,24-26H,(H,27,28)/t15-,16-,17+,19-,21+/m0/s1/i1D,2D,5D,6D/t15-,16-,17+,18?,19-,21+ |

InChI Key |

IPWWFVALEDKGPE-IWJBXSTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Enzymatic Mechanisms of Letrozole Carbinol Glucuronide Formation

Elucidation of Cytochrome P450 (CYP) Isoforms in Letrozole (B1683767) Carbinol Formation

The conversion of letrozole to its primary, inactive metabolite, 4,4'-(hydroxymethylene)dibenzonitrile, commonly known as letrozole carbinol, is a crucial step in its metabolic pathway. pa2online.orgresearchgate.net This transformation is orchestrated by specific members of the Cytochrome P450 superfamily of enzymes. researchgate.netnih.govnih.gov In vitro studies utilizing human liver microsomes and recombinant P450 enzymes have been instrumental in identifying the key players in this process. nih.gov

Contribution of CYP2A6

Research has identified CYP2A6 as a high-affinity enzyme in the formation of letrozole carbinol. researchgate.netnih.gov Studies have demonstrated that at lower, therapeutically relevant concentrations of letrozole (e.g., 0.5 µM), the metabolic activity in human liver microsomes shows a significant correlation with coumarin (B35378) 7-hydroxylase activity, a marker for CYP2A6. nih.gov Further evidence for the prominent role of CYP2A6 comes from studies on individuals with genetic variations in the CYP2A6 gene. Significantly lower rates of carbinol formation were observed in liver microsomes from individuals with the CYP2A64/*4 genotype, which involves a complete deletion of the CYP2A6 gene. nih.gov Moreover, the Vmax/Km value for the CYP2A6.7 variant was found to be approximately seven times lower than that of the wild-type CYP2A6.1, highlighting the impact of genetic polymorphisms on letrozole metabolism. nih.gov In vivo data also supports the significant contribution of CYP2A6, with genetic variants of this enzyme being associated with variability in plasma letrozole concentrations among patients. nih.govnih.govresearchgate.net

Contribution of CYP3A4

Alongside CYP2A6, CYP3A4 has been identified as a contributor to the formation of letrozole carbinol, acting as a low-affinity enzyme in this metabolic conversion. researchgate.netnih.gov At higher concentrations of letrozole (e.g., 5 µM), a strong correlation is observed between the formation of the carbinol metabolite and testosterone (B1683101) 6β-hydroxylase activity, a specific marker for CYP3A4 activity. nih.gov The involvement of both CYP2A6 and CYP3A4 suggests a dual-enzyme model for letrozole metabolism, where CYP2A6 is the primary enzyme at lower concentrations and CYP3A4 plays a more significant role at higher substrate levels. nih.govresearchgate.net

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Carbinol Glucuronidation

Following its formation, the letrozole carbinol metabolite undergoes a phase II conjugation reaction, specifically glucuronidation, to form bis(4-cyanophenyl)methyl hexopyranosiduronic acid, also known as letrozole carbinol glucuronide. pa2online.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for conjugating a wide array of compounds with glucuronic acid, thereby increasing their water solubility and facilitating their elimination from the body. nih.gov

Substrate Selectivity and Specificity of UGT2B7 for Letrozole Carbinol

UGT2B7 exhibits a high degree of substrate selectivity and specificity for letrozole carbinol. pa2online.orgnih.gov This specificity is highlighted by the fact that among numerous tested UGT isoforms, only UGT2B7 demonstrated significant catalytic activity towards the carbinol metabolite. pa2online.org This makes the glucuronidation of letrozole carbinol a highly specific metabolic pathway, a characteristic that is valuable for studying the function and potential drug-drug interactions involving UGT2B7. nih.gov The enzyme's ability to efficiently conjugate the carbinol metabolite underscores its critical role in the detoxification and elimination of letrozole from the system.

In Vitro Kinetic Analysis of Carbinol Glucuronidation

To quantitatively characterize the enzymatic conversion of letrozole carbinol to its glucuronide conjugate, in vitro kinetic studies have been performed using both pooled human liver microsomes (HLMs) and recombinant UGT2B7. nih.gov These analyses provide crucial parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.

The kinetic parameters for letrozole carbinol glucuronidation have been determined as follows:

| System | Km (µM) | Vmax (pmol/min/mg protein) |

| Pooled Human Liver Microsomes (HLMs) | 9.99 | 3430 |

| Recombinant UGT2B7 | 9.56 | 2399 |

| Data sourced from a study by Precht et al. (2013) nih.gov |

Determination of Michaelis-Menten Kinetic Parameters (Kₘ, Vₘₐₓ) in Recombinant Systems

To precisely characterize the enzymatic process, kinetic studies have been performed using recombinant human UGT2B7. These systems allow for the study of the enzyme in isolation, providing clear data on its efficiency and affinity for the substrate. The Michaelis-Menten parameters, Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ) and Vₘₐₓ (the maximum reaction rate), quantify this interaction. Research has determined these values for the formation of letrozole carbinol glucuronide by recombinant UGT2B7. nih.gov

| Parameter | Value |

|---|---|

| Kₘ (μM) | 9.56 |

| Vₘₐₓ (pmol/min/mg protein) | 2399 |

Kinetic Studies in Human Liver Microsomes (HLMs)

Kinetic studies in pooled human liver microsomes (HLMs) provide a more physiologically relevant context, as they contain a mixture of drug-metabolizing enzymes at representative levels. These studies confirm the findings from recombinant systems, showing that UGT2B7 is the key enzyme for letrozole carbinol glucuronidation in the human liver. nih.gov The kinetic parameters determined in HLMs are consistent with the data from recombinant UGT2B7, reinforcing the central role of this enzyme. nih.gov

| Parameter | Value |

|---|---|

| Kₘ (μM) | 9.99 |

| Vₘₐₓ (pmol/min/mg protein) | 3430 |

Molecular Interactions and Active Site Characterization of UGT2B7 with Letrozole Carbinol

While kinetic studies have unequivocally identified UGT2B7 as the catalyst for letrozole carbinol glucuronidation, detailed characterization of the molecular interactions within the enzyme's active site is not extensively documented in the available scientific literature. nih.govpa2online.org The crystal structure of the cofactor-binding domain of human UGT2B7 has been resolved, providing significant insights into how the enzyme binds the UDP-glucuronic acid (UDPGA) donor ligand. nih.gov However, a crystal structure of the full-length enzyme with the letrozole carbinol substrate bound in the active site has not been reported.

Such a structure would be necessary to identify the specific amino acid residues that form the substrate-binding pocket and the precise non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that orient the carbinol metabolite for the nucleophilic attack by its hydroxyl group on the UDPGA. Molecular docking studies have been performed for letrozole and its analogues with the aromatase enzyme, but similar detailed in-silico studies for letrozole carbinol within the UGT2B7 active site are not presently available. mdpi.com The high specificity of the reaction suggests a well-defined binding orientation, but the exact nature of this interaction remains a subject for future research. pa2online.org

Synthesis and Isotopic Labeling of Letrozole Carbinol Glucuronide for Research

Synthetic Routes for Letrozole (B1683767) Carbinol Intermediate

The immediate precursor required for glucuronidation is the letrozole carbinol metabolite, chemically known as 4,4'-(hydroxymethylene)dibenzonitrile. nih.gov This intermediate is the principal phase 1 metabolite of letrozole, formed through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2A6. nih.govnih.gov For research and analytical purposes, chemical synthesis provides a reliable source of this intermediate, independent of biological systems.

Several synthetic strategies can be employed to produce the letrozole carbinol intermediate. One common approach begins with the reduction of a ketone precursor.

Synthetic Scheme Example: Step 1: Preparation of 4-(4-cyanobenzoyl)benzamide This starting material can be synthesized through various established organic chemistry reactions.

Step 2: Reduction to the Carbinol The keto functionality of 4-(4-cyanobenzoyl)benzamide can be reduced to the corresponding alcohol (carbinol) using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent. arkat-usa.org This reaction specifically targets the ketone group while leaving the nitrile and amide functionalities intact.

Step 3: Conversion to Letrozole Carbinol Further chemical modifications may be necessary to convert the resulting amide-containing carbinol to the final 4,4'-(hydroxymethylene)dibenzonitrile structure.

An alternative pathway involves using 4,4'-dibromobenzophenone (B1295017) as a starting material, which can be converted through several steps to 4,4'-(hydroxymethylene)bis benzonitrile (B105546) (letrozole carbinol). google.com The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process. The purification of the final product is typically achieved through techniques like silica (B1680970) gel flash column chromatography to ensure high purity. arkat-usa.org

| Route | Key Precursor | Key Reaction | Reference |

| Route 1 | 4-(4-cyanobenzoyl)benzamide | Reduction of ketone | arkat-usa.org |

| Route 2 | 4,4'-dibromobenzophenone | Multi-step synthesis | google.com |

Strategies for Glucuronide Conjugation in Vitro and In Situ

Glucuronidation is a major phase II metabolic reaction where a glucuronic acid moiety is attached to a substrate, making it more water-soluble and easier to eliminate from the body. wikipedia.orgnih.gov This process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.org

In Vitro Conjugation: For the synthesis of letrozole carbinol glucuronide in a laboratory setting, in vitro methods using subcellular fractions are common. Research has identified UGT2B7 as the predominant enzyme responsible for the glucuronidation of letrozole carbinol. nih.gov

A typical in vitro procedure involves:

Incubation: The letrozole carbinol intermediate is incubated with a source of UGT enzymes, such as human liver microsomes (HLMs) or recombinant human UGT2B7. nih.gov

Cofactor Addition: The reaction requires the activated form of glucuronic acid, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), which is added to the incubation mixture. wikipedia.org

Reaction Conditions: The mixture is maintained at physiological temperature (37°C) and pH to ensure optimal enzyme activity.

Extraction and Purification: After the reaction, the formed glucuronide is extracted and purified from the complex biological matrix, often using solid-phase extraction and high-performance liquid chromatography (HPLC). nih.govhyphadiscovery.com

Kinetic parameters of this reaction, such as the Michaelis constant (Km) and maximum velocity (Vmax), have been determined using such in vitro systems, providing valuable insights into the metabolism of letrozole. nih.gov

In these models, the letrozole carbinol substrate is introduced to intact cells. The glucuronidation process occurs within the endoplasmic reticulum, and the resulting hydrophilic glucuronide conjugate requires efflux transporters to be excreted from the cell. nih.gov Studying glucuronidation in situ allows for the investigation of the interplay between UGT metabolism and the action of transporters, offering a more complete picture of the metabolite's disposition. nih.gov

Methodologies for Deuterium (B1214612) Incorporation (D4) in Letrozole Carbinol Glucuronide

Isotopically labeled compounds, particularly those labeled with deuterium, are invaluable tools in drug metabolism studies. targetmol.com They serve as ideal internal standards for quantitative mass spectrometry assays due to their chemical similarity to the analyte but distinct mass. nih.govrsc.org The synthesis of Letrozole-D4 carbinol Glucuronide requires the strategic incorporation of four deuterium atoms into the letrozole carbinol structure prior to glucuronidation.

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond, a phenomenon known as the kinetic isotope effect, which can alter metabolic rates. nih.gov For use as an internal standard, the deuterium labels should be placed at positions that are not susceptible to metabolic exchange.

Common methodologies for deuterium incorporation include:

Synthesis from Deuterated Precursors: This is often the most precise method. The synthesis would start with a commercially available deuterated building block, for example, a deuterated benzonitrile. This labeled precursor would then be carried through a synthetic scheme similar to that used for the unlabeled compound. zeochem.com

Hydrogen-Isotope Exchange (HIE): This method involves exchanging hydrogen atoms on the target molecule with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst (e.g., palladium, ruthenium). researchgate.net The conditions must be carefully controlled to direct the labeling to the desired positions and achieve the correct level of incorporation (D4).

For Letrozole-D4 carbinol, a logical approach would be to synthesize a D4-labeled version of a key intermediate, such as 4-(4-cyanobenzoyl)benzamide, and then proceed with the reduction and subsequent steps. Once the Letrozole-D4 carbinol intermediate is synthesized and purified, it can be conjugated to glucuronic acid using the in vitro methods described previously.

Purity and Isotopic Enrichment Assessment of Synthesized Labeled Analogs

The utility of a synthesized labeled analog as a research or analytical standard depends critically on its chemical and isotopic purity. A rigorous assessment using multiple analytical techniques is therefore essential.

Chemical Purity Assessment: The chemical purity of the synthesized this compound is determined to ensure that it is free from starting materials, reagents, and side products.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is the standard method for assessing chemical purity. nih.gov The technique separates the main compound from impurities, and the purity is calculated based on the relative peak areas. nih.gov A validated LC-MS/MS method can provide high sensitivity and specificity for this analysis. nih.gov

Isotopic Enrichment and Structural Integrity Assessment: This analysis confirms that the compound has the correct number of deuterium atoms and that they are in the intended locations.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is the primary tool for determining isotopic enrichment. rsc.org It precisely measures the mass-to-charge ratio of the molecule. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the desired D4 species compared to unlabeled (D0) and partially labeled (D1, D2, D3) species can be calculated. rsc.orgisotope.com This determines the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and the specific sites of deuterium incorporation. rsc.org ¹H NMR spectra will show a decrease or absence of signals at the positions where hydrogen has been replaced by deuterium. ²H NMR (Deuterium NMR) can be used to directly observe the deuterium signals, confirming their presence and location.

A combined analytical approach provides a comprehensive characterization of the synthesized standard. rsc.org For example, a study might report an isotopic enrichment of >99% for the D4 species, as determined by HR-MS, with the structural identity and label positions confirmed by NMR.

Advanced Analytical Methodologies for the Quantification of Letrozole D4 Carbinol Glucuronide in Biological Matrices

Role of Stable Isotope-Labeled Internal Standards in Bioanalytical Quantification

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are considered the gold standard. nih.govscispace.com Letrozole-D4 carbinol glucuronide serves this crucial role in the analysis of its non-labeled counterpart. The fundamental principle behind using a SIL internal standard is its near-identical chemical and physical properties to the analyte of interest. waters.com This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. waters.comnih.gov

The key advantages of using a SIL internal standard like this compound include:

Correction for Matrix Effects: Biological matrices such as plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable way to correct for these variations. waters.com

Compensation for Variability: It accounts for variability in sample extraction, handling, and injection volume, as any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. nih.govscispace.com

While SIL internal standards are preferred, it is important to ensure that the isotopic label does not alter the chromatographic behavior or stability of the molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is the predominant technique for the quantification of drug metabolites due to its high sensitivity and selectivity. waters.com A method for the simultaneous quantification of letrozole (B1683767) and its metabolites, including the carbinol glucuronide, in human plasma has been developed using this technology. nih.gov

UHPLC systems are a significant advancement over traditional high-performance liquid chromatography (HPLC). By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC provides several advantages for the analysis of compounds like this compound: nih.govnih.gov

Higher Resolution and Peak Capacity: This allows for better separation of the analyte from endogenous matrix components and other metabolites, reducing the risk of interference.

Faster Analysis Times: The high pressures and flow rates used in UHPLC significantly shorten the chromatographic run time without sacrificing separation efficiency. nih.govakjournals.com

Increased Sensitivity: Sharper and narrower peaks lead to a higher signal-to-noise ratio, improving the limit of detection.

A reported method for letrozole and its carbinol metabolite in mouse plasma utilized an Accucore aQ column with a gradient elution, achieving a run time of just 5 minutes. nih.gov For the analysis of letrozole and its metabolites in human plasma, a ZORBAX Eclipse XDB-C18 column (1.8 µm) was used. nih.gov

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glucuronide conjugates. acs.orgresearchgate.net It generates intact molecular ions, which are then subjected to tandem mass spectrometry (MS/MS).

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS scan mode used for quantification. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process provides two levels of specificity, significantly reducing background noise and improving the limit of quantification.

For the analysis of letrozole, positive ion ESI is typically used. nih.gov Glucuronides can be detected in both positive and negative ion modes, often showing a characteristic neutral loss of the glucuronic acid moiety (176 Da). researchgate.netnih.gov

A study quantifying letrozole and its metabolites used ESI in the MRM mode. The lower limits of quantification were established at 20 nM for letrozole, 0.2 nM for the carbinol metabolite, and 2 nM for the carbinol glucuronide. nih.gov Another method for letrozole and its deuterated internal standard (letrozole-d4) used MRM transitions of m/z 286.2→217.0 and m/z 290.2→221.0, respectively. nih.gov

Table 1: Illustrative MRM Transitions for Letrozole and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Letrozole | 286.2 | 217.0 | Positive ESI |

| Letrozole-D4 | 290.2 | 221.0 | Positive ESI |

| Letrozole Carbinol Glucuronide | Varies | Varies | Positive/Negative ESI |

Note: Specific MRM transitions for this compound would need to be empirically determined but would be based on its specific mass and fragmentation pattern.

Sample Preparation Techniques for Biological Samples (e.g., Plasma)

Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte before LC-MS/MS analysis. tandfonline.commdpi.com

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex samples like plasma. nih.govnih.govlibretexts.org It offers advantages over liquid-liquid extraction by being more selective, reproducible, and amenable to automation. nih.gov

A typical SPE protocol for the extraction of this compound from plasma would involve the following steps:

Conditioning: The SPE sorbent (e.g., a C18 or a mixed-mode cation exchange) is conditioned with an organic solvent like methanol, followed by water or an aqueous buffer to prepare it for sample loading. mdpi.comnih.gov

Loading: The plasma sample, often pre-treated (e.g., diluted or pH-adjusted), is loaded onto the SPE cartridge. tandfonline.com

Washing: The cartridge is washed with a weak solvent to remove interfering substances while retaining the analyte and internal standard on the sorbent. mdpi.com

Elution: A strong organic solvent is used to elute the analyte and internal standard from the sorbent. mdpi.com

Evaporation and Reconstitution: The eluate is typically evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.

A study on the simultaneous analysis of letrozole and its metabolites utilized solid-phase extraction with BondElut C18 96-well plates. nih.gov Another method for letrozole in human plasma used Orochem DVB-LP cartridges. nih.gov The extraction recovery for letrozole in one study ranged from 94.3% to 96.2%. nih.gov

Table 2: Example SPE Protocol Parameters

| Step | Solvent/Solution | Purpose |

| Conditioning | Methanol, followed by Water | To activate the sorbent and ensure proper interaction with the aqueous sample. |

| Sample Loading | Pre-treated Plasma | To adsorb the analyte and internal standard onto the sorbent. |

| Washing | 5% Methanol in Water | To remove hydrophilic interferences. |

| Elution | Methanol or Acetonitrile | To desorb the analytes of interest. |

Method Validation for Research Applications

For a bioanalytical method to be considered reliable for research purposes, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. nih.goveuropa.eukarger.comwuxiapptec.com Key validation parameters, as often guided by regulatory bodies like the FDA and EMA, include: nih.goveuropa.eu

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy: The closeness of the measured concentration to the true concentration. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. nih.gov

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specific range. nih.gov A calibration curve should consist of a minimum of six standard points, excluding blanks. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. karger.com

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. waters.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage). karger.com

For example, a validated method for letrozole in human plasma demonstrated linearity over a concentration range of 0.10–100 ng/mL with a correlation coefficient (r²) of ≥0.9990. nih.gov The intra- and inter-batch precision was reported to be ≤5.2%. nih.gov

Sensitivity and Lower Limits of Quantification (LLOQ)

Sensitivity in bioanalytical methods is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be measured with acceptable precision and accuracy. europa.eu For the simultaneous quantification of letrozole, its carbinol metabolite, and letrozole carbinol glucuronide in human plasma using UHPLC-ESI-MS/MS, a highly sensitive assay has been developed. nih.gov

In a validated method, the LLOQ for letrozole carbinol glucuronide was established at 2 nM. nih.gov To be defined as the LLOQ, the analyte's response must be at least five times the response of a blank sample. europa.eu Furthermore, the precision, expressed as the coefficient of variation (CV), should not exceed 20%, and the mean accuracy should be within 80-120% of the nominal value. nih.govau.dk This level of sensitivity is crucial for accurately characterizing the terminal elimination phase of the drug and for studies involving low concentrations of the metabolite.

Table 1: Lower Limit of Quantification (LLOQ) for Letrozole Metabolites

An interactive data table is available below. Click on the headers to sort.

| Analyte | LLOQ (nM) | Analytical Method | Matrix |

|---|---|---|---|

| Letrozole | 20 | UHPLC-ESI-MS/MS | Human Plasma |

| Letrozole Carbinol | 0.2 | UHPLC-ESI-MS/MS | Human Plasma |

| Letrozole Carbinol Glucuronide | 2 | UHPLC-ESI-MS/MS | Human Plasma |

Data sourced from a validated assay for simultaneous quantification. nih.gov

Linearity and Calibration Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method over a specified range. nih.gov The calibration range is defined by the LLOQ and the upper limit of quantification (ULOQ). europa.eu

For a bioanalytical method to be considered linear, a calibration curve is constructed using a blank sample, a zero sample (matrix with internal standard), and at least six non-zero concentration levels of the analyte. nalam.caeuropa.eu According to FDA and ICH guidelines, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except at the LLOQ, where a deviation of ±20% is acceptable. nalam.caich.org At least 75% of the calibration standards must meet these criteria for the run to be accepted. nalam.ca While specific linearity data for letrozole carbinol glucuronide is not detailed in the available literature, a method validated according to FDA guidance would have successfully met these requirements over a defined concentration range. nih.gov

Precision and Accuracy

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, while accuracy refers to the closeness of the measured value to the nominal or known true value. au.dk Both are critical for ensuring the reliability of bioanalytical data. They are typically assessed at multiple quality control (QC) concentration levels, including low, medium, and high.

According to regulatory guidelines, for both intra-run (within a single analytical run) and inter-run (between different runs on different days) assessments, the precision (CV) should not exceed 15%. europa.eu The accuracy should be within ±15% of the nominal concentration. europa.eu For the LLOQ, a slightly wider acceptance criterion is allowed, with precision not exceeding 20% and accuracy within ±20% of the nominal value. europa.eu A validated UHPLC-ESI-MS/MS method for letrozole carbinol glucuronide would adhere to these stringent criteria, confirming its reliability for sample analysis. nih.gov

Table 2: General Acceptance Criteria for Precision and Accuracy (FDA/ICH)

An interactive data table is available below. Click on the headers to sort.

| Parameter | QC Samples (Low, Mid, High) | LLOQ Sample |

|---|---|---|

| Precision (%CV) | ≤ 15% | ≤ 20% |

| Accuracy (% Deviation) | Within ±15% | Within ±20% |

Based on established bioanalytical method validation guidelines. europa.euich.org

Selectivity and Interference Assessment

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or co-administered drugs. ich.org In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and the specificity of mass detection using multiple reaction monitoring (MRM).

To assess selectivity, at least six different sources of the biological matrix are analyzed to check for interferences at the retention time of the analyte and its internal standard. ich.org The response of any interfering peak in the blank samples should be no more than 20% of the response of the analyte at the LLOQ, and no more than 5% of the response of the internal standard. ich.org The use of a stable isotope-labeled internal standard like this compound is particularly effective in ensuring selectivity, as it co-elutes with the analyte but is distinguished by the mass spectrometer, minimizing the impact of potential interferences. nih.govnih.gov

Stability in Research Samples

The stability of an analyte in a given biological matrix under specific conditions and for a certain period is crucial for ensuring that the measured concentration reflects the true concentration at the time of sample collection. Stability evaluations are a mandatory part of method validation and are conducted under various conditions that mimic sample handling and storage. fda.govscribd.com

These evaluations typically include:

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte at room temperature for a period that reflects the sample handling time during processing.

Long-Term Stability: Evaluates the stability of the analyte when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.

Stock Solution Stability: Confirms the stability of the analyte and internal standard in their stock and working solutions. europa.eu

For a method to be considered valid, the mean concentrations of the stability test samples should be within ±15% of the nominal concentration. europa.eu While specific stability data for letrozole carbinol glucuronide are not publicly available, a fully validated method would have demonstrated its stability under these conditions. nih.gov

Matrix Effects Evaluation

The matrix effect is the alteration of ionization efficiency by co-eluting components present in the biological matrix, which can lead to ion suppression or enhancement. nih.govtandfonline.com This can adversely affect the accuracy and reproducibility of an LC-MS/MS method. nih.gov

Evaluation of matrix effects is a critical component of method validation. It is typically assessed by comparing the response of an analyte spiked into a post-extraction blank matrix from multiple sources to the response of the analyte in a neat (pure) solution. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. nih.govbioanalysis-zone.com Because the SIL-IS is affected by ion suppression or enhancement in the same way as the analyte, the ratio of the analyte response to the internal standard response remains constant, ensuring accurate quantification despite variations in the matrix. tandfonline.com For a validated method, the precision of the internal standard-normalized matrix factor across different matrix lots should have a CV of ≤15%. nalam.ca

Investigation of Genetic Polymorphisms and Their Impact on Glucuronidation Activity

Evaluation of UGT2B7 Genetic Variants (e.g., UGT2B7*2 Polymorphism)

The gene encoding the UGT2B7 enzyme is known to be highly polymorphic, meaning there are common variations in its genetic sequence within the human population. wikipedia.org These genetic differences can potentially lead to variations in the enzyme's activity, which in turn could affect the rate at which drugs are metabolized. wikipedia.org A decreased rate of glucuronidation might lead to the accumulation of a drug or its metabolites, whereas an increased rate could reduce its efficacy. wikipedia.org

One of the most studied genetic variants of UGT2B7 is the non-synonymous polymorphism rs7439366, commonly referred to as UGT2B72. pa2online.org This variant involves a single nucleotide change from cytosine (C) to thymine (B56734) (T) at position 802 of the gene's coding sequence (802C>T), resulting in an amino acid substitution from histidine to tyrosine at codon 268 (His268Tyr). nih.gov The UGT2B72 polymorphism is prevalent, with a frequency of approximately 50% in Caucasian populations. pa2online.org

The functional consequence of the UGT2B72 variant appears to be substrate-dependent, as studies have reported conflicting results regarding its impact on enzyme activity. nih.gov For certain substrates, such as the active metabolites of tamoxifen (B1202) (4-hydroxy-tamoxifen and endoxifen), the UGT2B72 variant has been associated with decreased glucuronidation activity in vitro. nih.gov Conversely, for other compounds, studies have shown either no significant change or even increased enzyme activity associated with this polymorphism. nih.gov This highlights the complexity of predicting the functional effect of a single genetic variant across the wide range of substrates metabolized by UGT2B7.

Correlation Between UGT2B7 Genotype and Carbinol Glucuronidation Activity

To understand the specific impact of the UGT2B72 polymorphism on the metabolism of letrozole's primary metabolite, researchers have conducted targeted in vitro and in vivo studies. In a key study, the glucuronidation activity of carbinol was measured in a panel of 148 different human liver microsomes (HLMs) that were genotyped for the UGT2B72 variant. nih.gov The results indicated that there was no statistically significant difference in the rate of carbinol glucuronidation among the different genotype groups (1/1, 1/2, and 2/2). nih.gov

This lack of correlation was further supported by in vivo data from breast cancer patients undergoing letrozole (B1683767) treatment. Analysis of steady-state plasma concentrations of letrozole, carbinol, and carbinol glucuronide in 60 patients showed that the UGT2B72 genotype did not significantly influence the plasma levels of either the parent drug or its metabolites. nih.gov An earlier investigation with 20 patients had yielded similar findings. pa2online.org These results strongly suggest that the common UGT2B72 polymorphism is not a major determinant of inter-individual variation in carbinol glucuronidation. pa2online.orgnih.gov

Table 1: Carbinol Glucuronidation Activity by UGT2B7*2 Genotype in Human Liver Microsomes

This interactive table displays the carbinol glucuronidation activity measured in human liver microsomes, categorized by the UGT2B7*2 genotype. The data shows no significant alteration in activity between the different genotypes. nih.gov

| UGT2B7 Genotype | Number of Samples (n) | Mean Glucuronidation Activity (pmol/min/mg protein) | Standard Deviation (±) |

| 1/1 (Wild-Type) | 25 | 2434 | 1018 |

| 1/2 (Heterozygous) | 80 | 2356 | 1372 |

| 2/2 (Homozygous Variant) | 43 | 2251 | 1421 |

Assessment of UGT2B7 Protein Expression and its Association with Carbinol Glucuronidation Rates

A study involving 148 human liver samples established a significant positive correlation between the rate of carbinol glucuronidation and the amount of UGT2B7 protein, as measured by Western blotting (r(s) = 0.5088, P < 0.0001). nih.gov This finding indicates that individuals with higher levels of UGT2B7 protein expression exhibit faster rates of carbinol glucuronidation. nih.gov

Importantly, the same study also assessed whether the UGT2B72 polymorphism had any effect on the quantity of the enzyme produced. The results showed that UGT2B7 protein expression was not altered by the UGT2B72 genotype. nih.gov This provides a mechanistic explanation for the lack of correlation between the genotype and glucuronidation activity for this specific substrate; the polymorphism does not appear to affect the amount of the enzyme or its intrinsic activity towards carbinol. nih.gov

Implications of Genetic Variability on Metabolite Formation in Research Models

The investigation into letrozole metabolism using research models, such as panels of recombinant human UGT enzymes and human liver microsomes, has been instrumental. These models definitively identified UGT2B7 as the predominant, if not sole, UGT isoform responsible for the glucuronidation of carbinol. pa2online.orgnih.gov The high degree of specificity is noteworthy, as many other drug substrates are metabolized by multiple UGT isoforms. researchgate.net

The finding that the common UGT2B7*2 polymorphism does not impact carbinol glucuronidation in either in vitro or in vivo models has significant implications. nih.gov It suggests that for predicting letrozole metabolism, genotyping for this specific variant may have limited clinical utility. However, the high selectivity of carbinol for the UGT2B7 enzyme makes it an excellent candidate as a specific probe substrate for phenotyping studies. pa2online.orgnih.govresearchgate.net Researchers can use carbinol to accurately measure UGT2B7 activity in vitro without the confounding influence of other enzymes. researchgate.net

While the UGT2B7*2 variant itself is not a factor, the substantial inter-individual differences in UGT2B7 protein expression highlight that other genetic or regulatory factors do influence its function. nih.govnih.gov Future research models could focus on other genetic variations, such as copy number variations or polymorphisms in the promoter region of the UGT2B7 gene, which may better explain the observed variability in protein expression and, consequently, metabolite formation. nih.govnih.gov

Mechanistic and Preclinical Research Applications of Letrozole D4 Carbinol Glucuronide

Use as a Metabolic Probe for UGT2B7 Activity in In Vitro Systems.pa2online.orgresearchgate.netpharmgkb.orgnih.gov

Letrozole-D4 carbinol glucuronide's precursor, carbinol, has been identified as a highly selective substrate for the UGT2B7 enzyme isoform. pa2online.orgnih.gov This specificity makes it an excellent in vitro probe to study the activity of this particular enzyme. researchgate.netnih.gov Research using human liver microsomes (HLMs) and recombinant UGT enzymes has demonstrated that UGT2B7 is the predominant isoform responsible for the glucuronidation of carbinol. nih.gov

Kinetic studies have been performed to characterize this interaction. In pooled HLMs, the Michaelis-Menten constant (Km) for carbinol glucuronidation was determined to be 9.99 µM, with a maximum reaction velocity (Vmax) of 3430 pmol/min per milligram of protein. nih.gov In experiments with recombinant UGT2B7, the Km was found to be 9.56 µM and the Vmax was 2399 pmol/min per milligram of protein. nih.gov The high affinity and conversion rate of carbinol by UGT2B7, coupled with its high selectivity, distinguish it from many other UGT2B7 probe substrates that often exhibit lower affinity or are metabolized by multiple UGT isoforms. researchgate.net

The utility of carbinol as a probe substrate extends to investigating the impact of genetic variations on enzyme activity. For instance, the effect of the UGT2B72 polymorphism has been assessed. pa2online.orgnih.gov Studies using a panel of human livers showed no significant alteration in carbinol glucuronidation activity or UGT2B7 protein expression in relation to the UGT2B72 genotype. nih.gov This suggests that this particular genetic variant may not have a significant impact on the glucuronidation of carbinol. nih.gov

Table 1: Enzyme Kinetic Parameters for Carbinol Glucuronidation

| System | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| Pooled Human Liver Microsomes | 9.99 nih.gov | 3430 nih.gov |

| Recombinant UGT2B7 | 9.56 nih.gov | 2399 nih.gov |

Application in Tracer Studies for Metabolic Pathway Elucidation

The deuterated nature of this compound makes it an invaluable tracer in studies aimed at elucidating metabolic pathways. The stable isotope label allows researchers to follow the metabolic fate of letrozole (B1683767) through its transformation to carbinol and subsequent glucuronidation. researchgate.netpharmgkb.org

Letrozole is first metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2A6 and CYP3A4, to form its primary metabolite, carbinol. researchgate.netpharmgkb.org This carbinol metabolite then undergoes phase II metabolism, where it is conjugated with glucuronic acid by UGT2B7 to form carbinol glucuronide. researchgate.netpharmgkb.org This glucuronide is the major metabolite of letrozole found in urine, accounting for approximately 65% of the drug and its metabolites. pharmgkb.org The use of the D4-labeled compound allows for unambiguous identification and quantification of this specific metabolic pathway, even in the presence of other endogenous compounds.

Investigating Metabolite Disposition in Preclinical Models

The disposition of letrozole and its metabolites, including the carbinol glucuronide, can be effectively studied in preclinical models using the deuterated analog. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of letrozole, its carbinol metabolite, and the carbinol glucuronide in plasma. nih.gov This method utilizes in-house synthesized, stable isotope-labeled internal standards, including this compound, for accurate measurement. nih.gov

In a study involving postmenopausal breast cancer patients, this method was used to determine the steady-state plasma concentrations of letrozole and its metabolites. nih.gov The mean plasma levels were found to be 366 ± 173 nM for letrozole, 0.38 ± 0.09 nM for carbinol, and 34 ± 12 nM for carbinol glucuronide. pa2online.orgnih.gov These findings highlight the significant conversion of carbinol to its glucuronide form and provide crucial data for understanding the pharmacokinetic profile of letrozole. pa2online.org

Table 2: Mean Plasma Levels of Letrozole and its Metabolites in Patients

| Compound | Mean Plasma Level (nM) | Standard Deviation (nM) |

|---|---|---|

| Letrozole | 366 pa2online.orgnih.gov | 173 pa2online.orgnih.gov |

| Carbinol | 0.38 pa2online.orgnih.gov | 0.09 pa2online.orgnih.gov |

| Carbinol Glucuronide | 34 pa2online.orgnih.gov | 12 pa2online.orgnih.gov |

Contribution to Understanding Metabolite Role in Drug-Drug Interactions at the Glucuronidation Step

The specific and high-affinity interaction between carbinol and UGT2B7 makes this compound a useful tool for investigating potential drug-drug interactions (DDIs) at the glucuronidation step. dntb.gov.ua By using carbinol as a probe substrate for UGT2B7, researchers can assess the inhibitory potential of other co-administered drugs on this specific metabolic pathway. nih.gov

For example, studies have investigated the inhibitory effects of various compounds on UGT2B7 activity using probe substrates. dntb.gov.uanih.gov The synthetic cannabinoid AM-2201 was found to potently inhibit UGT2B7-catalyzed naloxone (B1662785) 3-glucuronidation with an IC50 value of 10.0 μM. dntb.gov.ua Similarly, certain herbal constituents have been shown to inhibit UGT2B7 activity. nih.gov This type of in vitro data can help predict potential DDIs in vivo, where the co-administration of a UGT2B7 inhibitor could lead to altered plasma levels of drugs primarily cleared through this pathway.

Facilitating In Vitro-In Vivo Correlation Studies for Glucuronidation.pharmgkb.orgnih.gov

Establishing a reliable in vitro-in vivo correlation (IVIVC) is a key challenge in drug development, particularly for compounds eliminated by glucuronidation. nih.gov Intrinsic clearance (CLint) values determined from in vitro systems like human liver microsomes often underpredict the in vivo hepatic clearance of glucuronidated drugs. nih.gov

The use of highly specific probe substrates like carbinol for UGT2B7 can help refine these IVIVC models. nih.gov By providing accurate in vitro kinetic data for a specific and major metabolic pathway, researchers can better understand the factors contributing to the discrepancies between in vitro predictions and in vivo observations. nih.gov A significant correlation has been observed between carbinol glucuronidation activity and the protein expression of UGT2B7 in human liver samples (rs = 0.5088, P < 0.0001), which strengthens the link between in vitro enzyme activity and its in vivo relevance. nih.gov The development of robust analytical methods for quantifying letrozole and its metabolites, including the carbinol glucuronide, in biological samples is also essential for generating the in vivo data needed for these correlation studies. nih.gov

Future Research Directions and Methodological Advancements

Development of Novel Analytical Approaches for Metabolite Profiling

The accurate quantification of drug metabolites is fundamental to pharmacokinetic studies. For letrozole (B1683767), its primary phase I metabolite is carbinol [4,4'-(hydroxymethylene)dibenzonitrile], which is subsequently glucuronidated to form letrozole carbinol glucuronide. pharmgkb.orgresearchgate.net The development of robust analytical methods is crucial for understanding the inter-individual variability in drug response and the occurrence of side effects. nih.gov

Future research will likely focus on enhancing the sensitivity and specificity of current analytical techniques. While methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are established for letrozole analysis, newer approaches are continually being developed. nih.gov A rapid, sensitive, and specific ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method has already been developed for the simultaneous quantification of letrozole, its carbinol metabolite, and carbinol glucuronide in human plasma. nih.gov This method utilizes in-house synthesized, stable isotope-labeled internal standards, a category that includes Letrozole-D4. nih.gov

Further advancements may involve the application of ion mobility spectrometry-mass spectrometry (IMS-MS). nih.gov This technique offers an additional dimension of separation based on the size, shape, and charge of an ion, which can be invaluable for unequivocally identifying the site of glucuronidation in cases of isomeric metabolites. nih.gov For complex biological samples, comprehensive two-dimensional gas chromatography (GC×GC) interfaced with a time-of-flight (TOF) mass analyzer can improve separation and mass accuracy, aiding in the identification of unknown compounds. nih.gov

The following table provides an overview of the analytes and their lower limits of quantification (LLOQ) as determined by a validated UHPLC-ESI-MS/MS method. nih.gov

| Analyte | LLOQ (nM) |

| Letrozole | 20 |

| Carbinol | 0.2 |

| Carbinol-glucuronide | 2 |

Integration of Omics Technologies to Study Glucuronidation Pathways

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to understanding complex biological systems. nih.govnih.gov Integrating these technologies can provide a comprehensive view of the factors influencing glucuronidation pathways, such as that of letrozole's carbinol metabolite. Glucuronidation is a major phase II metabolic pathway that plays a crucial role in the detoxification and elimination of drugs and endogenous compounds. nih.govfrontiersin.org

The primary enzyme responsible for the glucuronidation of letrozole's carbinol metabolite is UDP-glucuronosyltransferase 2B7 (UGT2B7). pharmgkb.orgnih.govpa2online.org Future research can utilize omics to:

Genomics: Investigate the impact of genetic polymorphisms in the UGT2B7 gene on the rate of carbinol glucuronidation. Although one study found no significant impact of the UGT2B7*2 polymorphism on carbinol glucuronidation activity or plasma levels of the metabolite, further genome-wide association studies could identify other relevant genetic variants. nih.govpa2online.org

Transcriptomics: Analyze the expression levels of UGT2B7 and other relevant genes in different tissues to understand tissue-specific metabolism of letrozole.

Proteomics: Quantify the protein expression of UGT2B7 and other UGT isoforms to correlate enzyme abundance with metabolic activity. nih.gov

Metabolomics: Profile the complete set of metabolites in biological samples to identify novel metabolic pathways and biomarkers associated with letrozole response. nih.gov

By combining multi-omics data, researchers can build more comprehensive models of drug metabolism and disposition, ultimately leading to more personalized therapeutic strategies. nih.gov

Advanced Modeling and Simulation of Glucuronidation Kinetics

Physiologically based pharmacokinetic (PBPK) modeling and simulation are powerful tools for predicting drug clearance and potential drug-drug interactions. nih.gov These models integrate physiological, biochemical, and drug-specific information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound.

For letrozole, the glucuronidation of its carbinol metabolite is a key elimination pathway. umich.edu Advanced modeling and simulation can be used to:

Predict the impact of genetic variations: Incorporate data on UGT2B7 polymorphisms to predict their influence on carbinol glucuronidation kinetics.

Simulate drug-drug interactions: Model the potential for co-administered drugs to inhibit or induce UGT2B7 activity, thereby affecting letrozole clearance.

Extrapolate from in vitro to in vivo: Use in vitro kinetic data from human liver microsomes and recombinant UGT enzymes to predict in vivo pharmacokinetics. nih.gov

Kinetic studies have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for carbinol glucuronidation in both human liver microsomes (HLMs) and recombinant UGT2B7. nih.gov These parameters are essential for building accurate PBPK models. nih.gov

The table below summarizes the kinetic parameters for carbinol glucuronidation. nih.gov

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes (pooled) | 9.99 | 3430 |

| Recombinant UGT2B7 | 9.56 | 2399 |

The development of mechanistic kinetic models for conjugation reactions provides a quantitative description of the underlying reaction kinetics and can elucidate the impact of various factors such as reactant concentrations. frontiersin.org

Exploration of Inter-Species Differences in Carbinol Glucuronidation

Preclinical studies in animal models are a cornerstone of drug development. However, significant inter-species differences in drug metabolism can limit the translatability of animal data to humans. nih.gov Glucuronidation pathways, in particular, can exhibit marked differences between species. researchgate.net

Future research should focus on a detailed comparison of letrozole's carbinol glucuronidation across various species, including humans, rats, dogs, and monkeys. This would involve:

In vitro studies: Comparing the kinetics of carbinol glucuronidation in liver microsomes from different species. nih.gov

In vivo studies: Analyzing the metabolite profiles in plasma and urine of different species following letrozole administration.

Understanding these differences is crucial for selecting the most appropriate animal model for preclinical studies and for accurately predicting human pharmacokinetics. For instance, while in vitro intrinsic clearance in intestinal microsomes showed a good correlation between humans and laboratory animals for some UGT substrates, the values tended to be lower in humans. nih.gov

Expanding the Use of Deuterated Metabolites in Quantitative Systems Pharmacology

Quantitative systems pharmacology (QSP) aims to understand the dynamic interactions between a drug and a biological system through the integration of experimental data and mathematical modeling. Deuterated compounds, such as Letrozole-D4 carbinol Glucuronide, play a vital role in this field, primarily as internal standards for mass spectrometry-based quantification. glpbio.com

The use of deuterated metabolites can be expanded in several ways:

Metabolic Flux Analysis: Deuterium-labeled compounds can be used as tracers to follow the metabolic fate of a drug and its metabolites in vivo. This can provide valuable information on the rates of different metabolic pathways.

Pharmacokinetic Studies: The use of deuterated drugs can help to distinguish between the administered drug and its metabolites, allowing for a more precise characterization of their individual pharmacokinetic profiles. nih.gov

Metabolic Shunting: Deuteration at a specific site of a molecule can slow down its metabolism at that position, a phenomenon known as the kinetic isotope effect. juniperpublishers.comnih.gov This can lead to a "metabolic shunting" effect, where the metabolism is redirected through alternative pathways. nih.gov Studying the effects of deuteration on the metabolic profile of letrozole could reveal new insights into its biotransformation. While deuteration can increase metabolic stability, it can also sometimes induce significant metabolic switching to non-deuterated sites. nih.govacs.org

By strategically employing deuterated metabolites like this compound, researchers can gain a more quantitative and dynamic understanding of letrozole's pharmacology, ultimately contributing to the development of safer and more effective therapeutic strategies.

Q & A

Q. How to validate reference standards for this compound in compliance with ICH Q2(R1)?

- Methodological Answer :

- Synthesis : Use 4,4’-methanobisbenzonitrile as a precursor for carbinol metabolite synthesis, followed by glucuronidation with UGT1A1.

- Purity assessment : Confirm ≥95% purity via HPLC-UV (λ = 254 nm) and ¹H-NMR .

- Stability testing : Store at -80°C in amber vials to prevent photodegradation; assess stability over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.